2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride
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Overview
Description
2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride is a chemical compound with the molecular formula C8H5Cl3NO·HCl. It is a derivative of 2,4,6-trichlorophenoxyacetic acid, where the acetic acid group is replaced by an ethanamine group and further converted to its hydrochloride salt form. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride typically involves the following steps:
Starting Material: 2,4,6-Trichlorophenol is reacted with chloroacetic acid to form 2,4,6-trichlorophenoxyacetic acid.
Conversion to Amine: The carboxylic acid group of 2,4,6-trichlorophenoxyacetic acid is then converted to an amine group through a series of reactions involving reduction agents such as lithium aluminum hydride (LiAlH4).
Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Strong nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Primary or secondary amines, alcohols.
Substitution: Chloro-substituted derivatives or cyano-substituted derivatives.
Scientific Research Applications
2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies related to enzyme inhibition and receptor binding assays.
Medicine: Investigated for potential therapeutic applications in drug development.
Industry: Used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism by which 2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor of specific enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the application and the specific biological system being studied.
Comparison with Similar Compounds
2,4,6-Trichlorophenoxyacetic acid: The parent compound from which 2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride is derived.
2,4,5-Trichlorophenoxyacetic acid: A structurally similar compound with different chlorine substitution patterns.
2,4-Dichlorophenoxyacetic acid: Another phenoxy herbicide with fewer chlorine atoms.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the amine group, which differentiates it from other similar compounds. This structural difference can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,4,6-trichlorophenoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3NO.ClH/c9-5-3-6(10)8(7(11)4-5)13-2-1-12;/h3-4H,1-2,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCSWKPBJZYMQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCN)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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